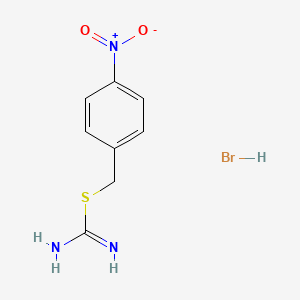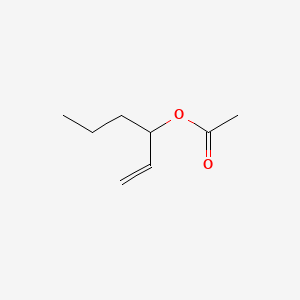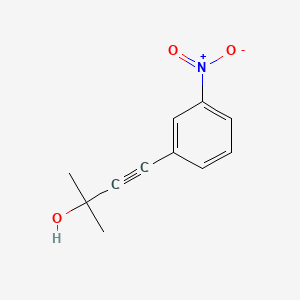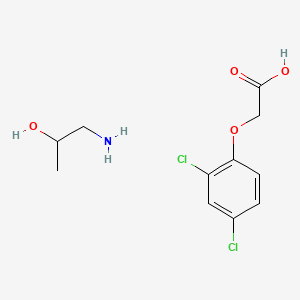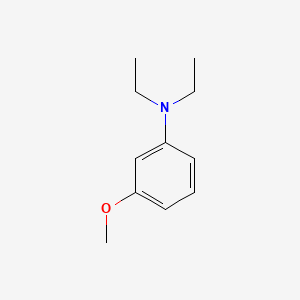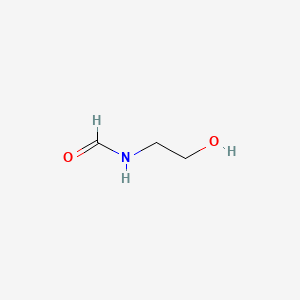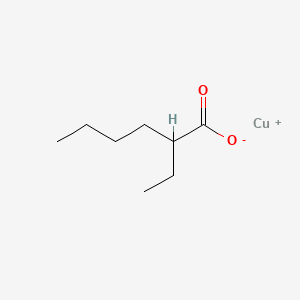
2,3-Dihydro-4H-pyran-4-one
Vue d'ensemble
Description
2,3-Dihydro-4H-pyran-4-one is a chemical compound with the molecular formula C5H6O2 . It is also known by other names such as 2,3-dihydropyran-4-one, 2H-Pyran-4(3H)-one, and 4H-Pyran-4-one, 2,3-dihydro- .
Synthesis Analysis
The synthesis of 2,3-Dihydro-4H-pyran-4-one can be achieved through the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another method involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-4H-pyran-4-one consists of 5 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydro-4H-pyran-4-one include the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another reaction involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dihydro-4H-pyran-4-one is 98.10 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 105 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthesis of O-Heterocycles
2,3-Dihydro-4H-pyran-4-one is used in the synthesis of O-Heterocycles . A metal-free, pTsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones provides substituted 2,3-dihydro-4H-pyran-4-ones . This rearrangement occurs with high regioselectivity under mild conditions .
Hetero Diels-Alder Reaction
The compound is involved in the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with a range of unactivated carbonyl compounds and imines . The cycloadducts can be converted directly to the corresponding dihydro-4-pyrones and dihydro-4-pyridones .
Enantioselective Hetero-Diels-Alder Reaction
A BINOLate-zinc complex prepared in situ from Et2Zn and 3,3’-dibromo-BINOL is an efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes to give 2-substituted 2,3-dihydro-4H-pyran-4-ones .
Preparation of 4-Methoxytetrahydropyran-4-yl Protecting Group
2,3-Dihydro-4H-pyran-4-one is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group . The methyl enol ether is a useful protecting agent for alcohols, e.g., in nucleotide synthesis .
Condensation Reactions
The product has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .
Antioxidant Properties
GC–MS of methanolic extract detected 39 compounds of which 22 have preventive and curing properties for several ailments . Thirteen compounds were reported with antioxidant activity and cover an area of 63.92% among the total detected compounds by GC–MS . 1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid; Hexadecanoic acid, methyl ester; ß sitosterol and Phytol are present in significant quantity and are the prime candidates conferring antioxidant potential .
Mécanisme D'action
Target of Action
Researchers have explored its use in the construction of complex organic structures .
Mode of Action
The exact mode of action remains an area of ongoing research Notably, a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones provides substituted 2,3-dihydro-4H-pyran-4-ones. This rearrangement occurs with high regioselectivity under mild conditions . Additionally, the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines leads to the formation of 2,3-dihydro-4-pyrones and dihydro-4-pyridones .
Action Environment
Environmental factors, including pH, temperature, and solvent polarity, can influence the compound’s stability, reactivity, and efficacy. Understanding these factors is essential for optimizing its applications.
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dihydro-2H-pyran, indicates that it is highly flammable and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2,3-Dihydro-4H-pyran-4-one.
Propriétés
IUPAC Name |
2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOJXHICDKYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340718 | |
| Record name | 2H-Pyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84302-42-1 | |
| Record name | 2,3-Dihydro-4-pyranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-4-PYRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF34W8HR7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



